molecular formula C11H9NO2 B6365807 4-(3-Hydroxyphenyl)-2-hydroxypyridine CAS No. 1261988-92-4

4-(3-Hydroxyphenyl)-2-hydroxypyridine

Cat. No.: B6365807
CAS No.: 1261988-92-4
M. Wt: 187.19 g/mol
InChI Key: KWUQMVYZCKACKX-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)-2-hydroxypyridine is a heterocyclic compound featuring a pyridine ring substituted with hydroxyl groups at positions 2 and 4. The 4-position is further substituted with a 3-hydroxyphenyl group. This structure confers unique physicochemical properties, including hydrogen-bonding capability and polarity, which influence solubility and reactivity.

Properties

IUPAC Name

4-(3-hydroxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10-3-1-2-8(6-10)9-4-5-12-11(14)7-9/h1-7,13H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUQMVYZCKACKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682528
Record name 4-(3-Hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-92-4
Record name 4-(3-Hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyphenyl)-2-hydroxypyridine typically involves the condensation of 3-hydroxybenzaldehyde with 2-hydroxypyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

4-(3-Hydroxyphenyl)-2-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

  • 3-(3-Hydroxyphenyl)-2-hydroxypyridine (CAS 1261988-84-4): This positional isomer differs in the placement of the hydroxyphenyl group (position 3 vs. 4 on the pyridine ring). Such isomerism can alter electronic distribution and intermolecular interactions.
  • 5-(4-Hydroxyphenyl)-2-hydroxypyridine and 6-(4-Hydroxyphenyl)-2-hydroxypyridine : These analogs () demonstrate how substituent positioning on the pyridine ring influences properties. A 4-hydroxyphenyl group at position 5 or 6 may reduce planarity, impacting π-π stacking interactions critical for binding to biological targets .

Pyridine Derivatives with Functional Group Variations

  • 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine : The addition of a fluorine atom and a carboxylic acid group enhances electronegativity and acidity. This derivative likely exhibits higher solubility in polar solvents compared to 4-(3-Hydroxyphenyl)-2-hydroxypyridine, making it more suitable for pharmaceutical formulations requiring aqueous compatibility .
  • 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine (CAS 1261909-56-1) : Methoxy and methyl groups introduce steric hindrance and electron-donating effects, which could reduce reactivity in electrophilic substitution reactions compared to the hydroxyl-rich target compound .

Pyrimidine Analogs

  • 4-(3-Hydroxyphenyl)-6-phenylpyrimidin-2-ol (Compound B, ): Although a pyrimidine derivative, this compound shares functional similarities with the target molecule. Cytotoxicity studies of such analogs reveal moderate activity against human cell lines, suggesting that hydroxylated aromatic systems may play a role in inducing oxidative stress .
Antimicrobial Activity

Hexahydroquinoline derivatives with chloro and nitro substituents () exhibit antimicrobial activity (MIC values: 12.5–50 µg/mL). While direct data for this compound are unavailable, its hydroxyl groups may improve water solubility, facilitating membrane penetration in bacterial cells. However, the lack of electronegative substituents (e.g., Cl, NO₂) could reduce potency compared to halogenated analogs .

Cytotoxicity

Pyrimidine derivatives like 4-(3-hydroxyphenyl)-6-phenylpyrimidin-2-ol (Compound B) show cytotoxicity via oxidative stress pathways. The target compound’s dual hydroxyl groups may similarly interact with cellular redox systems, though its pyridine core (vs. pyrimidine) might alter metabolic stability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₁₁H₉NO₂ 187.20 Not reported 2-OH, 4-(3-hydroxyphenyl)
5-(4-Hydroxyphenyl)-2-hydroxypyridine C₁₁H₉NO₂ 187.20 Not reported 2-OH, 5-(4-hydroxyphenyl)
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine C₁₂H₈FNO₃ 245.20 Not reported 2-OH, 4-(4-carboxy-3-fluorophenyl)
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine C₁₃H₁₃NO₂ 215.25 Not reported 2-OH, 3-(4-methoxy-3-methylphenyl)

Data synthesized from .

  • Solubility : Hydroxyl groups enhance water solubility, but bulky substituents (e.g., carboxy or methoxy groups) may counteract this effect.
  • Acidity: The 2-hydroxypyridine moiety is weakly acidic (pKa ~6–8), while phenolic -OH groups (pKa ~10) contribute to pH-dependent behavior .

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